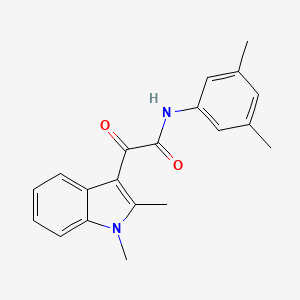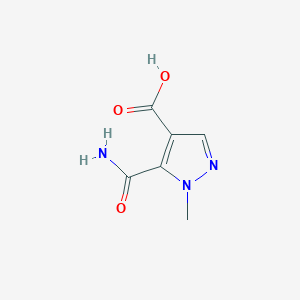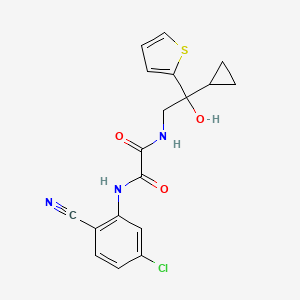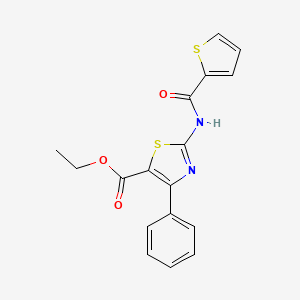
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Aplicaciones Científicas De Investigación
Overview of 1,2,4-Triazole Derivatives
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives exhibit significant antimicrobial and antifungal activities, making them valuable in developing new therapeutic agents against various bacterial and fungal pathogens. For example, certain 1,2,4-triazole compounds have shown potent activity against Staphylococcus aureus, a common cause of bacterial infections (Li & Zhang, 2021). Similarly, Kazeminejad et al. (2022) highlighted the antifungal potential of 1,2,4-triazoles, emphasizing their importance in addressing drug resistance and toxicity issues in current antifungal therapies (Kazeminejad et al., 2022).
Anticancer Research
The exploration of 1,2,4-triazole derivatives in anticancer research has uncovered promising compounds with potential therapeutic applications. These derivatives have been found to possess anticancer activities through various mechanisms, including inhibition of cancer cell proliferation and induction of apoptosis in cancer cells (Xu, Zhao, & Liu, 2019). The development of 1,2,4-triazole-containing hybrids as anticancer agents highlights the structural versatility of these compounds in designing novel therapies for cancer treatment.
Applications in Material Science
1,2,4-Triazole derivatives also play a critical role in material science, particularly in developing proton-conducting membranes for fuel cells. Prozorova and Pozdnyakov (2023) reviewed the use of 1,2,4-triazole and its derivatives in creating high-performance, heat-resistant, and electrochemically stable proton-conducting membranes, showcasing their potential in energy applications (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
The application of 1,2,4-triazole derivatives extends to corrosion inhibition, where they are used to protect metal surfaces from corrosion. Hrimla et al. (2021) discussed the efficiency of 1,2,4-triazole compounds as corrosion inhibitors for various metals and their alloys in aggressive media, highlighting their environmental friendliness and stability (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Propiedades
IUPAC Name |
4-(2,3-dibromopropyl)-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N4O2S/c1-2-22-13-17-16-12(18(13)8-10(15)7-14)9-3-5-11(6-4-9)19(20)21/h3-6,10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDXGOCKQQKZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC(CBr)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)




![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)
![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)



![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)